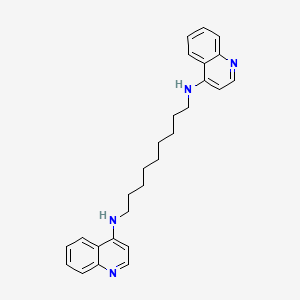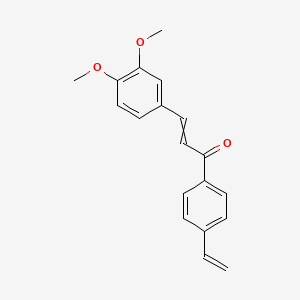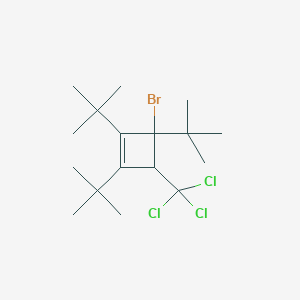
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a diethylaminoethyl group, a methyl group, and a nitro group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoic acid with N,N-diethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Applications De Recherche Scientifique
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The diethylaminoethyl group may facilitate the compound’s binding to biological targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Diethylaminoethyl)-N-methyl-4-amino-benzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-Diethylaminoethyl)-N-methyl-4-chloro-benzamide: Contains a chloro group instead of a nitro group.
N-(2-Diethylaminoethyl)-N-methyl-4-methoxy-benzamide: Features a methoxy group in place of the nitro group.
Uniqueness
N-(2-Diethylaminoethyl)-N-methyl-4-nitro-benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
58028-49-2 |
|---|---|
Formule moléculaire |
C14H21N3O3 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C14H21N3O3/c1-4-16(5-2)11-10-15(3)14(18)12-6-8-13(9-7-12)17(19)20/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
CIRGXOODNYARDT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


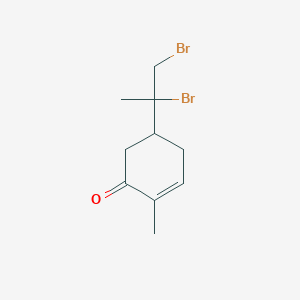
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

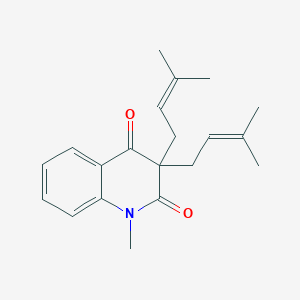


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
